molecular formula C22H22N2O4S B5083219 ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate

ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate

Cat. No. B5083219
M. Wt: 410.5 g/mol
InChI Key: HUPIOLVOTNALGT-YDOFSLMMSA-N
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Description

Ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate is a chemical compound that belongs to the class of thiazolidinones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain signaling pathways. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate has been found to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of cancer cells, bacterial infections, and inflammation. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease. In vivo studies have shown that it has low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate in lab experiments include its low toxicity, well-tolerated nature, and potential applications in various fields. The limitations of using this compound include its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate. One potential direction is to investigate its activity against other types of cancer cells and bacterial infections. Another direction is to explore its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could be conducted to improve the solubility and bioavailability of this compound, which could enhance its potential applications in various fields.

Synthesis Methods

The synthesis of Ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate involves the reaction of 2-isopropoxybenzaldehyde with thiourea in the presence of ethyl acetoacetate. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using column chromatography. The yield of the compound is approximately 70%.

Scientific Research Applications

Ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising activity against cancer cells, bacterial infections, and inflammation. In biochemistry, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the development of Alzheimer's disease. In pharmaceuticals, it has been used as a starting material for the synthesis of other thiazolidinone derivatives with improved biological activity.

properties

IUPAC Name

ethyl 4-[(5Z)-2-imino-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-4-27-21(26)15-9-11-17(12-10-15)24-20(25)19(29-22(24)23)13-16-7-5-6-8-18(16)28-14(2)3/h5-14,23H,4H2,1-3H3/b19-13-,23-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPIOLVOTNALGT-YDOFSLMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC(C)C)SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC(C)C)/SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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